molecular formula C20H17F7N2O3 B11618688 1-(1,3-Benzodioxol-5-ylmethyl)-1-(4-fluorophenyl)-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea

1-(1,3-Benzodioxol-5-ylmethyl)-1-(4-fluorophenyl)-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea

Cat. No.: B11618688
M. Wt: 466.3 g/mol
InChI Key: ORDTUGHDPYVOJH-UHFFFAOYSA-N
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Description

1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(4-FLUOROPHENYL)-3-[1,1,1-TRIFLUORO-2-(TRIFLUOROMETHYL)BUTAN-2-YL]UREA is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring, a fluorophenyl group, and a trifluoromethylated butyl urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(4-FLUOROPHENYL)-3-[1,1,1-TRIFLUORO-2-(TRIFLUOROMETHYL)BUTAN-2-YL]UREA typically involves multiple steps, starting with the preparation of the benzodioxole and fluorophenyl intermediates. These intermediates are then subjected to a series of reactions, including nucleophilic substitution and urea formation, under controlled conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(4-FLUOROPHENYL)-3-[1,1,1-TRIFLUORO-2-(TRIFLUOROMETHYL)BUTAN-2-YL]UREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.

Scientific Research Applications

1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(4-FLUOROPHENYL)-3-[1,1,1-TRIFLUORO-2-(TRIFLUOROMETHYL)BUTAN-2-YL]UREA has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(4-FLUOROPHENYL)-3-[1,1,1-TRIFLUORO-2-(TRIFLUOROMETHYL)BUTAN-2-YL]UREA involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical events. The pathways involved may include signal transduction, gene expression modulation, and metabolic regulation, depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(1,3-Benzodioxol-5-yl)-2-propanol: A compound with a similar benzodioxole structure but different functional groups.

    1-(1,3-Benzodioxol-5-yl)butan-2-one: Another benzodioxole derivative with a ketone functional group.

    1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol: A benzodioxole compound with an ethanol group.

Uniqueness

1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(4-FLUOROPHENYL)-3-[1,1,1-TRIFLUORO-2-(TRIFLUOROMETHYL)BUTAN-2-YL]UREA is unique due to its combination of a benzodioxole ring, a fluorophenyl group, and a highly fluorinated butyl urea moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C20H17F7N2O3

Molecular Weight

466.3 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-1-(4-fluorophenyl)-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea

InChI

InChI=1S/C20H17F7N2O3/c1-2-18(19(22,23)24,20(25,26)27)28-17(30)29(14-6-4-13(21)5-7-14)10-12-3-8-15-16(9-12)32-11-31-15/h3-9H,2,10-11H2,1H3,(H,28,30)

InChI Key

ORDTUGHDPYVOJH-UHFFFAOYSA-N

Canonical SMILES

CCC(C(F)(F)F)(C(F)(F)F)NC(=O)N(CC1=CC2=C(C=C1)OCO2)C3=CC=C(C=C3)F

Origin of Product

United States

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